
(-)-Sotalol
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- involves several steps. One common method includes the reaction of 4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
(-)-Sotalol functions through two principal mechanisms:
- Beta-Blockade : It non-selectively blocks beta-adrenergic receptors, which reduces heart rate and myocardial contractility.
- Class III Antiarrhythmic Activity : It prolongs the action potential duration and refractory period in cardiac tissue by blocking potassium channels, particularly the rapid component of the delayed rectifier potassium current (IKr) .
This dual action allows this compound to effectively stabilize cardiac rhythms and prevent arrhythmias.
Management of Atrial Fibrillation
This compound is widely used for the maintenance of sinus rhythm in patients with atrial fibrillation. Studies have shown its efficacy in preventing recurrences of atrial fibrillation, comparable to other antiarrhythmic agents such as propafenone and quinidine, but with better tolerance profiles .
Treatment of Ventricular Arrhythmias
It is indicated for treating life-threatening ventricular arrhythmias , including ventricular tachycardia and ventricular fibrillation. Clinical trials have demonstrated that this compound significantly reduces the frequency of these arrhythmias, with a high percentage of patients achieving substantial reductions in arrhythmia burden .
Safety and Efficacy
Despite its benefits, this compound is associated with some risks, particularly proarrhythmia , which can lead to torsades de pointes. A study auditing the use of this compound reported five cases of proarrhythmia, predominantly in female patients, highlighting the importance of dose adjustments based on renal function and patient demographics . The risk factors identified include:
- Higher doses relative to creatinine clearance.
- Female gender as a significant risk factor for adverse effects .
Efficacy of this compound in Clinical Trials
Case Study 1: Proarrhythmia Risk
A retrospective audit at John Hunter Hospital identified five cases where this compound led to new ventricular arrhythmias. The patients experienced torsades de pointes, emphasizing the need for careful monitoring and dose adjustments based on renal function and gender differences .
Case Study 2: Efficacy in Atrial Fibrillation Management
In a clinical setting, a previously healthy woman was treated with this compound following an episode of atrial fibrillation. Initially showing good response, she later developed significant QT prolongation leading to torsades de pointes after three days. This case underscores the critical need for monitoring QT intervals during therapy .
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- involves its dual role as a beta-adrenoceptor antagonist and a class III antiarrhythmic agent. It blocks beta-adrenergic receptors, reducing heart rate and contractility. Additionally, it prolongs the cardiac action potential duration and refractory period by inhibiting potassium channels . This dual action helps in controlling abnormal heart rhythms and preventing arrhythmias .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another beta-blocker used for treating arrhythmias but lacks class III antiarrhythmic properties.
Amiodarone: A class III antiarrhythmic agent with broader effects on ion channels but more side effects.
Metoprolol: A selective beta-1 blocker with fewer side effects on the respiratory system compared to non-selective beta-blockers.
Uniqueness
Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, ®- is unique due to its combined beta-blocking and class III antiarrhythmic properties, making it effective in treating a wide range of cardiac arrhythmias with a relatively favorable side effect profile .
Eigenschaften
CAS-Nummer |
30236-31-8 |
---|---|
Molekularformel |
C12H20N2O3S |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
N-[4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m0/s1 |
InChI-Schlüssel |
ZBMZVLHSJCTVON-LBPRGKRZSA-N |
SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O |
Kanonische SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
30236-31-8 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(-)-Sotalol; (R)-Sotalol; D-Sotalol; l-Sotalol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.